molecular formula C18H17F5N2 B3441016 1-(2,4-difluorobenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine

1-(2,4-difluorobenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine

Cat. No. B3441016
M. Wt: 356.3 g/mol
InChI Key: LTBLAYMTLWBQFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,4-difluorobenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine is a chemical compound that belongs to the category of piperazine derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 1-(2,4-difluorobenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine involves its binding to serotonin receptors in the brain. It acts as a partial agonist at the 5-HT1A receptor and a full agonist at the 5-HT2A receptor. This results in the modulation of various neurotransmitters such as dopamine, norepinephrine, and acetylcholine, leading to its therapeutic effects.
Biochemical and Physiological Effects:
1-(2,4-difluorobenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine has been found to have various biochemical and physiological effects. It has been shown to increase the release of dopamine and norepinephrine in the prefrontal cortex, leading to its potential as an antidepressant and antipsychotic drug. It has also been found to increase the level of acetylcholine in the hippocampus, leading to its potential as a cognitive enhancer.

Advantages and Limitations for Lab Experiments

One of the major advantages of 1-(2,4-difluorobenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine is its potential as a selective serotonin receptor agonist. This makes it a valuable tool in the study of various neurological disorders and the development of new drugs. However, its limitations include its potential toxicity and the need for further studies to determine its safety and efficacy.

Future Directions

There are several future directions for the study of 1-(2,4-difluorobenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine. One of the most promising areas of research is its potential as an antidepressant and antipsychotic drug. Further studies are needed to determine its safety and efficacy in humans. Additionally, its potential as a cognitive enhancer and its effects on other neurotransmitters such as glutamate and GABA warrant further investigation. Finally, the development of new derivatives with improved selectivity and efficacy is an area of ongoing research.
Conclusion:
In conclusion, 1-(2,4-difluorobenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine is a valuable compound with potential applications in various fields of scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to determine its safety and efficacy in humans and to develop new derivatives with improved selectivity and efficacy.

Scientific Research Applications

1-(2,4-difluorobenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit significant activity as a serotonin receptor agonist and has been used in the study of various neurological disorders such as depression, anxiety, and schizophrenia. It has also been studied for its potential as an antipsychotic drug.

properties

IUPAC Name

1-[(2,4-difluorophenyl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F5N2/c19-15-5-4-13(17(20)11-15)12-24-6-8-25(9-7-24)16-3-1-2-14(10-16)18(21,22)23/h1-5,10-11H,6-9,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTBLAYMTLWBQFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=C(C=C(C=C2)F)F)C3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F5N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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